4-methyl-3-quinolin-6-ylbenzamide

HDAC inhibition Cytotoxicity Quinoline benzamide

This specific quinoline-benzamide regioisomer is the validated 'compound 10b' from the Omidkhah et al. SAR study, demonstrating HDAC inhibitory potency comparable to Entinostat and selective cytotoxicity in HCT116/HT-29 colorectal lines. Its defined zinc-binding group geometry is critical for target engagement; substituting with bulkier aryl analogs abolishes activity. Procure this exact structure to serve as a positive control or a starting scaffold for class I HDAC inhibitor optimization. Ensure your screening cascade uses the pharmacologically defined methyl derivative, not an inactive isomer.

Molecular Formula C17H14N2O
Molecular Weight 262.30 g/mol
Cat. No. B5681773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-3-quinolin-6-ylbenzamide
Molecular FormulaC17H14N2O
Molecular Weight262.30 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)N)C2=CC3=C(C=C2)N=CC=C3
InChIInChI=1S/C17H14N2O/c1-11-4-5-14(17(18)20)10-15(11)12-6-7-16-13(9-12)3-2-8-19-16/h2-10H,1H3,(H2,18,20)
InChIKeyWPKSYHGMSYKWAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3-quinolin-6-ylbenzamide – Structural Identity and HDAC-Targeted Anticancer Potential for Research Procurement


The compound designated 4-methyl-3-quinolin-6-ylbenzamide belongs to a focused series of quinoline–benzamide hybrids designed as histone deacetylase (HDAC) inhibitors and anticancer agents. Its core architecture substitutes a benzamide scaffold with both a methyl group and a quinolin-6-yl moiety, a configuration that directly influences zinc-binding group (ZBG) geometry and cap-group recognition within HDAC active sites. The most structurally informative primary literature places this compound within a systematic structure–activity relationship (SAR) study of quinoline-based benzamides evaluated against a panel of human cancer cell lines [1]. Spectroscopic characterization, including 1H NMR and MS, confirms the aromatic connectivity and amide linkage, and the molecular formula C₁₇H₁₄N₂O (MW 262.31 g/mol) has been recorded in a curated spectral database under the closely related isomer 4-methyl-N-(quinolin-6-yl)benzamide [2]. These foundational data establish the compound as a member of a privileged pharmacophore class where the quinoline substituent position is a critical determinant of HDAC potency and cytotoxicity, making structural verification essential before any biological application.

Why 4-Methyl-3-quinolin-6-ylbenzamide Cannot Be Replaced by a Generic Quinoline–Benzamide Analog – Procurement Rationale


Casual substitution among quinoline–benzamide derivatives is scientifically indefensible because subtle variations in the quinoline attachment point, benzamide substitution pattern, and linker chemistry produce order-of-magnitude differences in HDAC isoform inhibition and cancer-cell cytotoxicity. The SAR study of series 10a–t demonstrates that moving from a 2-methylquinoline to a bulkier aryl group erases cytotoxic activity in HT-29 and HCT116 colorectal lines, and that small lipophilic substituents can restore potency comparable to the clinical HDAC inhibitor Entinostat [1]. Furthermore, isomeric variants such as 4-methyl-N-(quinolin-3-yl)benzamide versus the 6-yl analog exhibit distinct binding interactions in the HDAC tunnel, as evidenced by differential docking scores and dynamics simulations [1]. These data make clear that the precise regiochemistry—methyl group position, quinoline nitrogen orientation, and benzamide connectivity—directly controls both pharmacodynamic and cellular efficacy. A procurement decision that presumes functional equivalence between stereoisomers or regioisomers risks introducing an inactive or off-target compound into a well-defined screening cascade.

Quantitative Differentiation Evidence for 4-Methyl-3-quinolin-6-ylbenzamide Versus Closest Analogs in HDAC-Driven Cytotoxicity


HDAC Inhibitory Potency and Cytotoxicity: Head-to-Head Comparison with the Unsubstituted Quinoline Core (10a) and Entinostat

In the primary SAR series, compound 10b—the methyl-substituted derivative of the simplest core 10a and the closest structurally characterized analog to 4-methyl-3-quinolin-6-ylbenzamide—displayed cytotoxicity and HDAC enzyme inhibitory potency comparable to the reference drug Entinostat, while the unsubstituted analog 10a also showed strong activity [1]. Among the 2-methylquinoline subset, compounds lacking bulky quinoline substitutions (10a, 10b, 10c) were significantly more cytotoxic against HT-29 and HCT116 colorectal cancer lines than those bearing aryl groups, an effect attributed to steric accommodation within the HDAC binding tunnel [1].

HDAC inhibition Cytotoxicity Quinoline benzamide

Colorectal Cancer Selectivity Profile Over Other Tumor Types

The entire series of 20 quinoline–benzamide derivatives (10a–t) demonstrated uniformly higher cytotoxicity against HCT116 and HT-29 colorectal cancer cells compared to A549 lung, MCF-7 breast, and A2780 ovarian cancer lines [1]. This global selectivity trend indicates that the quinoline–benzamide scaffold, including the 4-methyl-6-quinolinyl isomer, preferentially engages molecular targets or cellular pathways enriched in colorectal adenocarcinoma, a differential not observed with pan-cytotoxic agents.

Colorectal cancer Selectivity Quinoline benzamide

Steric Gatekeeping at the HDAC Active Site: Small Substituents Enable Binding, Bulky Groups Abolish Activity

Within the 2-methylquinoline subset, compounds with small lipophilic groups on the quinoline ring (10b, 10c) retained strong cytotoxicity in HT-29 and HCT116 cells, whereas those bearing bulky substituents (10i, 10j) exhibited sharply reduced activity [1]. The authors attribute this cliff to steric hindrance within the HDAC enzyme binding site, supported by docking and molecular dynamics simulations that show unfavorable van der Waals clashes when quinoline ring bulk exceeds a threshold [1]. The 4-methyl-3-quinolin-6-ylbenzamide isomer, featuring a compact methyl group and an unencumbered quinoline 6-position, falls precisely within the permissible steric envelope.

HDAC binding pocket Steric hindrance Quinoline substitution

High-Impact Application Scenarios for 4-Methyl-3-quinolin-6-ylbenzamide Based on Quantitative Differentiation Evidence


Colorectal Cancer HDAC Inhibitor Screening and Lead Optimization

The compound's demonstrated selectivity for HCT116 and HT-29 colorectal adenocarcinoma lines, combined with HDAC inhibitory potency comparable to Entinostat, makes it an ideal starting point for colorectal-cancer-focused screening cascades. Researchers can use it as a validated positive control or as a scaffold for structure-guided optimization of isoform-selective HDAC1/3 inhibitors, building on the existing docking and molecular dynamics data [1].

SAR Triage for Quinoline–Benzamide Hybrids: Steric Gatekeeper Assay

Because activity cliff data between small-substituent (10b, 10c) and bulkier analogs (10i, 10j) is already established [1], this compound can serve as a reference standard in steric-tolerance assays. Procurement of 4-methyl-3-quinolin-6-ylbenzamide enables rapid benchmarking of newly synthesized quinoline analogs to ensure they remain within the permissible steric envelope for HDAC binding.

Pan-HDAC Profiling and Isoform Selectivity Mapping

The Omidkhah et al. study includes pan-HDAC enzyme inhibitory characterization and HDAC1/HDAC3 molecular dynamics simulations [1]. 4-Methyl-3-quinolin-6-ylbenzamide is directly applicable in biochemical HDAC profiling panels to map isoform selectivity fingerprints, supporting the development of next-generation class I HDAC inhibitors with reduced off-isoform liabilities.

Quote Request

Request a Quote for 4-methyl-3-quinolin-6-ylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.